

# Targeted Nitric Oxide Generation: The CAY10563 Technical Guide

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## Compound of Interest

Compound Name: CAY10563

Cat. No.: B1157212

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## Executive Summary & Compound Profile

**CAY10563** is a member of the 1,3,2-oxathiazolium-5-olate (OZO) class of mesoionic heterocycles. Unlike conventional NO donors (e.g., Sodium Nitroprusside or SNAP) that release NO spontaneously or via light/thiol activation, **CAY10563** is a pH-controlled donor.

Its primary utility in drug development and physiological research lies in its acid-triggered release mechanism. The compound remains relatively stable at physiological pH (7.4) but undergoes rapid hydrolytic decomposition to release NO in acidic microenvironments (pH < 6.0).[1] This makes it a critical tool for simulating NO dynamics in ischemic tissue, tumor microenvironments, and lysosomal compartments.

## Chemical Identity[2][3]

- Formal Name: 4-[4-(trifluoromethyl)phenyl]-1,3,2-oxathiazolium-5-olate
- CAS Number: 930064-69-4 (Generic OZO class reference) / Cayman Item No. 10010526
- Molecular Mechanism: Acid-catalyzed ring opening.[1]

- Key Property: Electron-withdrawing trifluoromethyl (-CF<sub>3</sub>) group enhances NO release kinetics compared to unsubstituted analogs.[1]

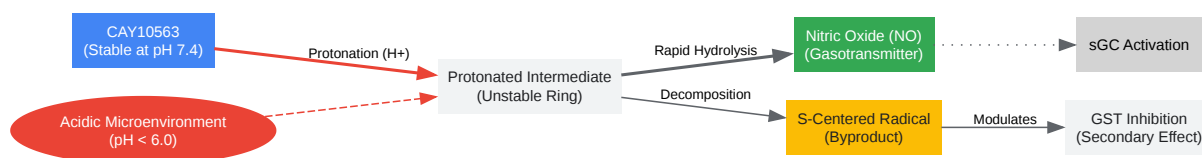
## Mechanism of Action: The Acid-Triggered Pathway

The generation of Nitric Oxide from **CAY10563** is not enzymatic; it is a chemical hydrolysis governed by proton availability. This distinguishes it from metabolic prodrugs (like Nitroglycerin) and makes it a self-validating system for pH-dependent studies.

### The Hydrolytic Cascade

- Protonation: In an acidic medium, the OZO ring is protonated.
- Ring Cleavage: The heterocyclic ring becomes unstable and cleaves.
- Radical Generation: The breakdown yields Nitric Oxide (NO) and a transient sulfur-centered radical intermediate.[1]
- Dual Pharmacology: While NO activates the soluble Guanylyl Cyclase (sGC) pathway, the parent compound and its byproducts have been shown to inhibit Glutathione S-Transferase (GST), specifically the GST-pi isoform. This releases JNK (c-Jun N-terminal kinase) from the GST complex, triggering a secondary apoptotic signaling cascade.

### Visualization of the Generation Pathway



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Figure 1: The acid-catalyzed decomposition pathway of **CAY10563** leading to NO generation and secondary radical formation.

## Experimental Protocols & Methodology

To ensure data integrity (E-E-A-T), the following protocols utilize **CAY10563** as a reference standard for pH-dependent NO generation.

## Preparation and Handling

- Solubility: **CAY10563** is sparingly soluble in aqueous buffers. Prepare a Stock Solution (50 mM) in anhydrous DMSO.
- Stability: Store the solid at -20°C. The DMSO stock should be prepared fresh or aliquoted and frozen (-80°C), protected from light and moisture.
- Working Solution: Dilute the stock into the experimental buffer immediately prior to use. Avoid pre-diluting in neutral buffers for long periods.

## Protocol: Differential NO Release Assay

This protocol validates the pH-selectivity of the compound, ensuring that observed biological effects are due to acid-triggered NO release.

Materials:

- **CAY10563** Stock (10 mM in DMSO).
- Buffer A: PBS (pH 7.4).
- Buffer B: Citrate-Phosphate Buffer (pH 5.0).
- Detection Reagent: DAF-FM Diacetate (Fluorescent probe) or Griess Reagent.

Step-by-Step Workflow:

Step	Action	Technical Rationale
1	Equilibration	Pre-warm Buffer A and Buffer B to 37°C.
2	Probe Loading	Add DAF-FM (5 µM) to buffers.
3	Induction	Add CAY10563 (Final conc: 10-100 µM) to both buffers.
4	Measurement	Monitor fluorescence (Ex/Em: 495/515 nm) every 1 min for 30 mins.
5	Validation	Expected Result: High fluorescence slope in Buffer B (pH 5.0); negligible slope in Buffer A (pH 7.4).

## Protocol: Cellular Ischemia Simulation

Objective: Use **CAY10563** to mimic the NO burst associated with reperfusion injury or acidic tumor cores.

- Cell Culture: Seed endothelial cells (e.g., HUVEC) or tumor lines.
- Acidification: Replace media with pH 6.5 Mes-buffered saline (mimicking mild tumor acidosis) or maintain pH 7.4 (Control).
- Treatment: Treat with **CAY10563** (50 µM).
- Readout: Measure cGMP accumulation (ELISA) or Phospho-VASP (Western Blot) to verify downstream NO signaling.

## Downstream Signaling Pathways

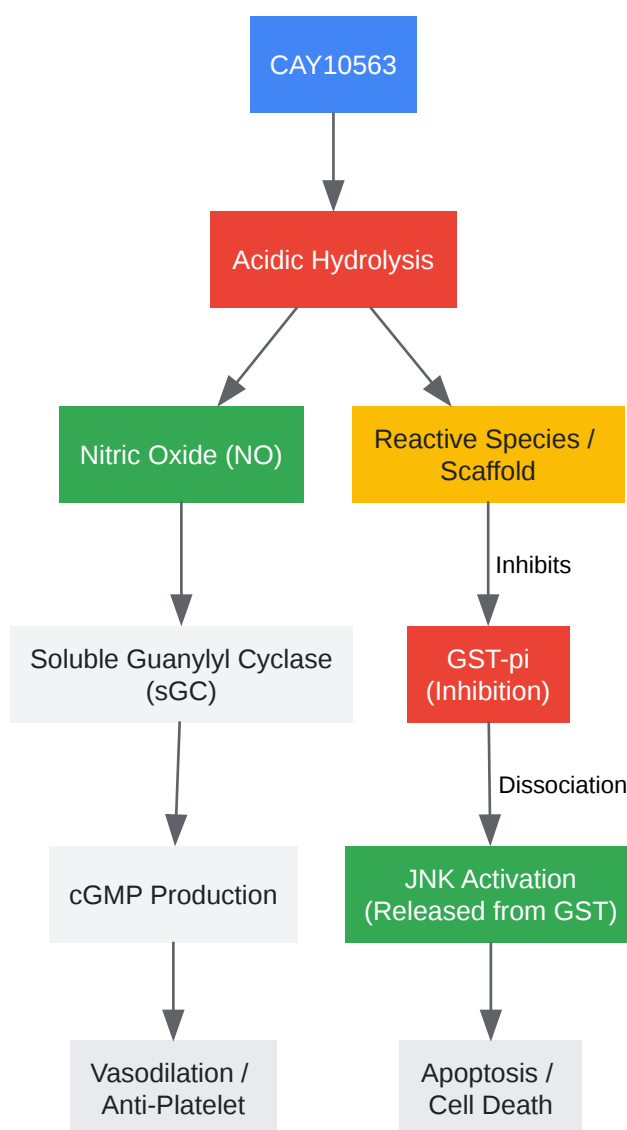
The NO generated by **CAY10563** activates the canonical sGC-cGMP-PKG pathway. However, the unique advantage of **CAY10563** is its ability to selectively activate this pathway in acidic

compartments, potentially bypassing systemic hypotension side effects common with non-selective donors.

## The "Dual-Hit" Signaling Map

**CAY10563** is unique because it engages two distinct pathways:

- NO-Dependent: Activation of Soluble Guanylyl Cyclase (sGC).
- Scaffold-Dependent: Inhibition of GST-pi, leading to JNK activation.



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Figure 2: The dual signaling pathways activated by **CAY10563**: The canonical NO pathway and the GST-mediated apoptotic pathway.

## Comparative Analysis of NO Donors

To assist in experimental design, the table below contrasts **CAY10563** with standard donors.

Compound	Release Mechanism	Half-Life (pH 7. [2]4)	Half-Life (pH 5. [2]0)	Primary Application
CAY10563	Acid-Catalyzed Hydrolysis	Stable (>24h)	~1 min	Tumor acidosis, Ischemia, Lysosomes
SNAP	Light / Thiol-dependent	Hours (Variable)	Variable	General signaling, vasodilation
DEA NONOate	Spontaneous Hydrolysis	2 min	< 1 min	Rapid, bolus NO delivery
Sodium Nitroprusside	Reduction / Light	Stable (Dark)	Stable	Hypertension (Clinical), Toxic byproducts (CN-)

Technical Insight: The electron-withdrawing trifluoromethyl group on **CAY10563** makes it a more rapid NO releaser upon acidification compared to the methoxy-substituted analog (CAY10564), which releases NO more slowly.

## References

- Primary source for chemical structure, solubility, and basic stability d
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  - Seminal paper describing the synthesis, pH-dependent mechanism, and kinetics of the OZO class.

- Miyake, Y., et al. (2007). "4-Aryl-1,3,2-oxathiazolylum-5-olate: a novel GST inhibitor to release JNK and activate c-Jun for cancer therapy." *Cancer Chemotherapy and Pharmacology*. Establishes the dual-mechanism (GST inhibition) and anticancer properties.
- Eilertsen, M., et al. (2018).[3] "New 4-aryl-1,3,2-oxathiazolylum-5-olates: Chemical synthesis and photochemical stability of a novel series of S-nitrosothiols." *Bioorganic & Medicinal Chemistry Letters*. Retrieved from [[Link](#)]
  - Provides comparative stability data and synthesis routes for OZO deriv

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